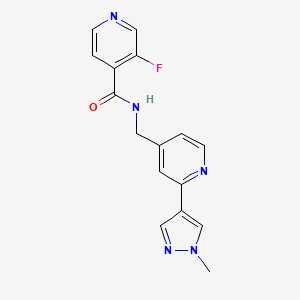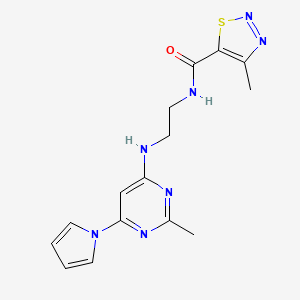
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as BLU-667 or Pralsetinib . It is a potent and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET . It has effective inhibitory activity against some common RET (c-RET) oncogenic mutations .
Synthesis Analysis
Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C27H32FN9O2 and a molecular weight of 533.6 . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
The compound has been found to selectively inhibit RET signaling in cancer cells with RET mutations . More detailed information about its chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . The predicted pKa is 14.33±0.10 .Aplicaciones Científicas De Investigación
Structural Analysis and Drug Design
- Structural studies on cocrystals involving isonicotinamide derivatives, such as the examination of the acid-pyridine heterosynthon in benzoic acid and isonicotinamide cocrystals, provide insights into molecular interactions essential for drug design (Dubey & Desiraju, 2014).
Synthesis of Fluorinated Compounds
- The development of synthetic strategies for fluorinated pyrazoles, which are valuable in medicinal chemistry as building blocks, showcases the importance of fluorinated compounds in enhancing the activity and selectivity of pharmaceuticals (Surmont et al., 2011).
Antimicrobial and Antifungal Activities
- Research into the synthesis of triazole derivatives starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial and antifungal activities highlights the potential of pyrazole-based compounds in developing new antibiotics and antifungals (Mishra et al., 2010).
Cancer Research
- Studies on novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity suggest that the introduction of fluorine atoms into organic molecules can significantly impact their therapeutic efficacy against cancer (Hammam et al., 2005).
Radiosynthesis for Imaging
- Automated radiosynthesis techniques for tracers containing the 3-fluoro-2-hydroxypropyl moiety, such as [18F]FMISO and [18F]PM-PBB3, using [18F]epifluorohydrin, demonstrate the critical role of fluorinated compounds in developing diagnostic tools for hypoxia and tau pathology imaging (Ohkubo et al., 2021).
Fluorescence Switching and Sensing
- The identification of imidazo[1,5-a]pyridinium ions as emissive fluorophores that can switch fluorescence in response to pH changes underscores the utility of fluorinated heterocycles in developing novel sensors and imaging agents (Hutt et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed into cells
Result of Action
The result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption in the energy metabolism of the cells, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases such as cancer, where cancer cells often rely heavily on glucose for their energy needs.
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-6-11(2-5-19-15)7-20-16(23)13-3-4-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMMPHDIXBNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)


![Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B2443530.png)


![ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2443534.png)
![4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B2443535.png)